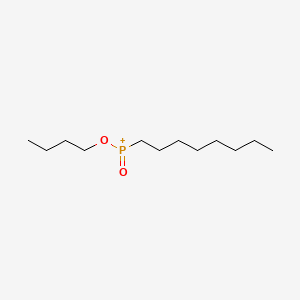
D-Tyrosine, N-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tyrosine, N-benzoyl- is a derivative of the amino acid tyrosine, where the amino group is protected by a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, N-benzoyl- typically involves the protection of the amino group of D-tyrosine using benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of D-Tyrosine, N-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: D-Tyrosine, N-benzoyl- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to yield the free amino group.
Substitution: The benzoyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free D-tyrosine.
Substitution: Various N-protected tyrosine derivatives.
Applications De Recherche Scientifique
D-Tyrosine, N-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mécanisme D'action
The mechanism of action of D-Tyrosine, N-benzoyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosinase, which catalyzes its conversion to L-DOPA, a precursor for neurotransmitters such as dopamine. This conversion is crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
L-Tyrosine: The natural form of tyrosine, which is a precursor for neurotransmitters and hormones.
N-Acetyl-D-Tyrosine: Another protected form of tyrosine with different protecting groups.
N-Benzoyl-L-Tyrosine: The L-isomer of the compound, which has different biological activities
Comparison: D-Tyrosine, N-benzoyl- is unique due to its specific stereochemistry and the presence of the benzoyl protecting group. This makes it more stable and less prone to degradation compared to its unprotected counterparts. Additionally, the benzoyl group can be selectively removed under mild conditions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
64896-36-2 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(2R)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m1/s1 |
Clé InChI |
KUUUDPTUEOKITK-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)

![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)



![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
